cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane
Description
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1S,5S)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-12(14)6-7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
YCEMQEOVBUUXAV-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1N(C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CNC2C1N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of Diazabicyclo Core
The bicyclic core is typically formed through intramolecular cyclization reactions. For example, the reaction of N-phthaloylglycine with (E)-cinnamaldehyde under controlled conditions leads to the formation of bicyclic β-lactams, which are structurally related to diazabicycloheptanes. This process involves:
Protection and Deprotection Strategies
Protecting groups such as PMB and PMP are introduced to the nitrogen atoms to prevent unwanted side reactions during intermediate steps. These groups are later removed under mild oxidative conditions:
Introduction of the Benzyl Group
The benzyl group at the 6-position is typically introduced via:
- Reaction of benzyl derivatives with the diazabicycloheptane intermediate.
- Use of benzyl-protected carboxylates or benzyl halides under nucleophilic substitution or esterification conditions.
- Control of stereochemistry to ensure the cis configuration is maintained, often through selective catalysis or steric control in the cyclization step.
Purification and Isolation
After synthesis, the product is purified by:
- Extraction with organic solvents such as chloroform or ethyl acetate.
- Washing with aqueous bases (e.g., 5% NaOH) and brine to remove impurities.
- Crystallization or precipitation induced by acid addition (e.g., p-toluenesulfonic acid) to isolate the pure compound as a solid.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Cyclization | (E)-cinnamaldehyde, N-phthaloylglycine, base | 25-90 | Dichloromethane, THF | Formation of bicyclic β-lactam intermediate |
| Protection | PMB or PMP protecting groups | Room temp | Dichloromethane | Protects nitrogen atoms |
| Deprotection | Ceric ammonium nitrate (CAN), silica gel | 25 | Acetonitrile/H2O (3:1) | Mild oxidative removal of protecting groups |
| Benzyl group introduction | Benzyl halides or benzyl carboxylates | 50-90 | Ethyl acetate, chloroform | Nucleophilic substitution or esterification |
| Purification | Acid precipitation, extraction | Room temp | Ethyl acetate, water | Isolation of pure cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane |
Research Outcomes and Analytical Characterization
- The synthetic routes yield this compound with high stereochemical purity as confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
- Deprotection methods using CAN are efficient, yielding high purity products with minimal side reactions, as demonstrated in recent academic theses focused on β-lactam derivatives related to diazabicycloheptanes.
- Reaction optimization studies indicate that the choice of base, solvent, and temperature critically affects yield and stereoselectivity.
- The compound's bicyclic structure and nitrogen atoms confer unique reactivity, making it a valuable intermediate for further functionalization and potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
It appears that "cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane" is a building block used in chemical synthesis . Its applications are related to its use as a precursor in the creation of other compounds, particularly in the pharmaceutical domain .
Scientific Research Applications
General Application
Synthesis of Pharmaceutical Compounds
- Diazabicyclic compounds, including derivatives of "this compound," are used in methods for selectively controlling the release of neurotransmitters in mammals and can be found in pharmaceutical compositions .
- These compounds can be used to treat disorders associated with dysfunction in the transmission of cell junctions .
- The synthesis of related compounds such as benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate is crucial in creating selective neuronal nicotinic receptor (NNR) agonists, which are investigated for their potential as analgesics .
- The development of these compounds is part of a search for novel therapeutic options for treating both acute and chronic pain .
- The compound is related to the synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-ones, which are investigated as potential β-lactamase inhibitors .
Specific Examples
- "this compound" can be used to create fused azetidines, which act as novel selective α4β2 neuronal nicotinic receptor (NNR) agonists .
- It is used in the synthesis of A-366833, a potent NNR agonist with broad-spectrum analgesic activity .
Case Studies
While specific case studies directly using "this compound" are not detailed in the search results, the related research focuses on:
Mechanism of Action
The mechanism of action of cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and synthetic differences between cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane and analogous bicyclic compounds:
Key Comparative Insights
Ring System and Reactivity :
- The 3.2.0 system in this compound provides a balance of rigidity and synthetic flexibility, while the 3.1.1 system in 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one introduces strain due to smaller ring sizes, favoring ketone formation .
- The 4-thia-1-azabicyclo[3.2.0]heptane core (e.g., in penicillins) incorporates sulfur, enabling beta-lactam formation critical for antibiotic activity .
Substituent Effects :
- Benzyl vs. phenyl groups at position 6 influence lipophilicity: benzyl (cis-6-Benzyl) enhances membrane permeability compared to phenyl (6-Phenyl-2,6-diazabicyclo[3.2.0]heptane) .
- Functional groups like ketones (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) or esters (CPC derivatives) dictate reactivity pathways, such as nucleophilic acyl substitution or hydrolysis .
- Beta-lactam antibiotics (e.g., Benzathine benzylpenicillin) rely on biosynthetic methods, contrasting with the chemical synthesis of diazabicyclo compounds .
- Pharmacological Potential: Diazabicyclo compounds (e.g., cis-6-Benzyl) are explored for non-antibiotic applications, such as kinase inhibition, whereas 4-thia derivatives are entrenched in antimicrobial therapy .
Biological Activity
Overview
cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound characterized by its unique structure, which includes a benzyl group and two nitrogen atoms within a seven-membered ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biological macromolecules.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. The exact pathways involved depend on the specific application and target, suggesting that this compound could serve as a valuable tool in drug development and biochemical assays .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
Case Studies
Several studies have explored the synthesis and biological activity of related bicyclic compounds:
- Synthesis and Antibacterial Activity : A study synthesized azabicyclo[3.2.0]heptane derivatives and evaluated their antibacterial activity against Streptococcus pneumoniae and Staphylococcus aureus. The results indicated enhanced activity compared to traditional fluoroquinolones .
- Inhibition of β-Lactamases : Research focused on synthesizing β-lactamase inhibitors derived from diazabicyclo structures showed promising results in inhibiting class C β-lactamases, suggesting potential applications in combating antibiotic resistance .
- Neuroprotective Properties : Investigations into related γ-butyrolactones revealed neuroprotective effects through the inhibition of reactive oxygen species (ROS) production, indicating that similar mechanisms might be explored for this compound .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for constructing the bicyclo[3.2.0]heptane core in cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane?
The bicyclo[3.2.0]heptane scaffold can be synthesized via stereocontrolled intramolecular [2+2] photocycloaddition of 1,6-dienes under copper(I) catalysis, as demonstrated in asymmetric syntheses of related derivatives. This method ensures precise ring formation and stereochemical control. Post-cyclization functionalization (e.g., benzylation at C6) can introduce substituents like the benzyl group. Alternative routes include ring-closing metathesis of bicyclic intermediates, which enables further structural diversification .
Q. How can researchers characterize the stereochemistry and purity of this compound derivatives?
Advanced NMR techniques (e.g., - HSQC, NOESY) are critical for resolving stereochemistry. For example, NMR can identify carbonyl carbons (δ ~164 ppm) and aliphatic carbons (δ 30–75 ppm), while NOESY correlations confirm spatial relationships between protons (e.g., anti-stereochemistry between H4 and H5 in azabicyclic systems). High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation of molecular structure and purity .
Q. What are the thermodynamic considerations for stabilizing the bicyclo[3.2.0]heptane framework during synthesis?
Solvent choice (e.g., non-polar solvents like isooctane) and reaction temperature (often <0°C for photocycloadditions) minimize ring strain and side reactions. Computational modeling (DFT) can predict strain energy and guide substituent placement to enhance stability. Experimental data from Roth et al. (1983) on analogous bicyclo[3.2.0]heptanes suggest exothermic reaction profiles (ΔH ~ -120 kJ/mol) for cyclization steps, favoring product formation .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of 2,6-diazabicyclo[3.2.0]heptane derivatives?
Diastereoselectivity is achieved through substrate preorganization and catalyst design. For example, iodine-mediated cyclization of β-lactam precursors under mild conditions (e.g., -20°C in THF) yields 4-halo-2,6-diazabicyclo[3.2.0]heptan-7-ones with >90% diastereomeric excess. Steric effects from aryl/alkyl substituents at C3 and C6 direct the approach of electrophiles, while chiral auxiliaries or asymmetric catalysis (e.g., Cu(I) complexes) enforce enantiomeric control .
Q. What methodologies resolve contradictions in reported synthetic yields for bicyclo[3.2.0]heptane-based systems?
Discrepancies in yields often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For instance, increasing zinc acetate concentration in dichloroketene reactions improves yields of bicyclo[3.2.0]heptanone intermediates from 45% to 72%. Parallel purification techniques (e.g., preparative HPLC vs. column chromatography) also impact reported efficiencies .
Q. How can computational tools predict the bioactivity of this compound derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model interactions with biological targets (e.g., RXFP1 receptors). QSAR studies on analogous inhibitors (e.g., cathepsin K inhibitors with IC <10 nM) correlate substituent electronic properties (Hammett σ values) with activity. Free-energy perturbation (FEP) calculations further refine binding affinity predictions for benzyl-substituted derivatives .
Q. What strategies enable the integration of bicyclo[3.2.0]heptane motifs into tricyclic or polycyclic systems?
Vicinal substituents on the bicyclo[3.2.0]heptane framework (e.g., allyl or propargyl groups) undergo ring-closing olefin metathesis (Grubbs catalyst) or Huisgen cycloaddition to form tricyclo[6.2.0.0]decane systems. Substituent positioning (R1 vs. R2 in Scheme 1 of ) dictates annulation regioselectivity, enabling access to diverse terpene-like architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
